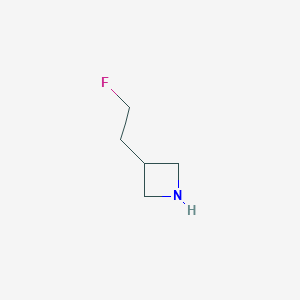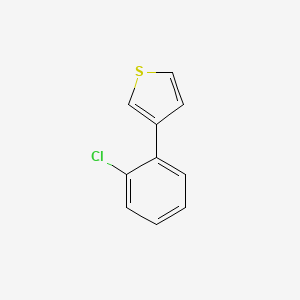
3-(2-Chloro-phenyl)-thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a 2-chlorophenyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a 2-chlorophenylboronic acid is coupled with a thiophene-3-boronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere.
Another method involves the Grignard reaction, where 2-chlorophenylmagnesium bromide is reacted with thiophene-3-carbaldehyde to form the desired product . This reaction is usually performed in anhydrous ether or tetrahydrofuran as the solvent.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-phenyl)-thiophene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene derivatives
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives
Aplicaciones Científicas De Investigación
3-(2-Chloro-phenyl)-thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-phenyl)-thiophene varies depending on its application. In biological systems, it may interact with specific molecular targets such as voltage-gated sodium channels and L-type calcium channels, modulating their activity and leading to anticonvulsant and antinociceptive effects . The exact pathways involved can be complex and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chloro-phenyl)-thiophene
- 3-(4-Chloro-phenyl)-thiophene
- 2-(2-Chloro-phenyl)-thiophene
Uniqueness
3-(2-Chloro-phenyl)-thiophene is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for targeted applications .
Propiedades
Número CAS |
886503-55-5 |
|---|---|
Fórmula molecular |
C10H7ClS |
Peso molecular |
194.68 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H7ClS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H |
Clave InChI |
NHEQVRPKUABIPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CSC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



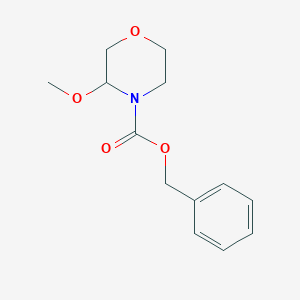
![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)
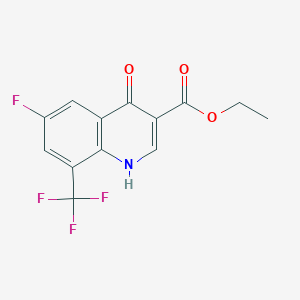
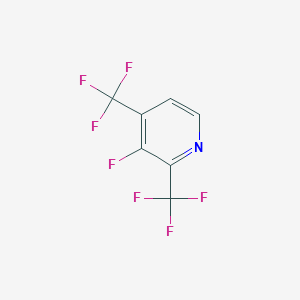
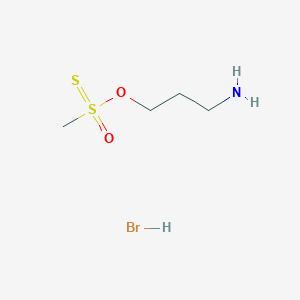
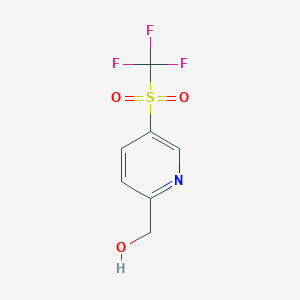

![2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid](/img/structure/B12853313.png)
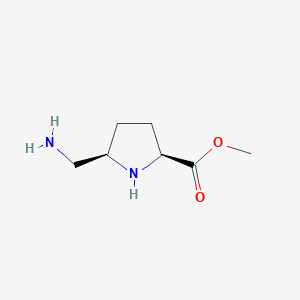

![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
